Sodium 2-oxocycloheptane-1-carboxylate
Description
Sodium 2-oxocycloheptane-1-carboxylate is a sodium salt of the bicyclic carboxylic acid derivative 2-oxocycloheptane-1-carboxylic acid. Its structure features a seven-membered cycloheptane ring with a ketone group at the 2-position and a carboxylate group at the 1-position. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in aqueous-phase reactions, coordination chemistry, or as a surfactant. Sodium carboxylates generally exhibit nucleophilic properties due to the deprotonated carboxylate group, and the ketone moiety may participate in condensation or coordination reactions .
Properties
Molecular Formula |
C8H11NaO3 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
sodium;2-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C8H12O3.Na/c9-7-5-3-1-2-4-6(7)8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
PIXOSXFHPNKQJN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C(=O)CC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxocycloheptane-1-carboxylate typically involves the reaction of 2-oxocycloheptane-1-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed:
Oxidation Products: 2-oxocycloheptane-1-carboxylic acid, cycloheptanone.
Reduction Products: 2-hydroxycycloheptane-1-carboxylate.
Scientific Research Applications
Sodium 2-oxocycloheptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It can also modulate the activity of certain proteins and receptors, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Sodium 2-oxocycloheptane-1-carboxylate with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of this compound and Analogues
*Estimated based on structural analogs; exact data unavailable in provided sources.
Key Comparisons:
Structural and Functional Differences this compound: The ionic carboxylate group increases polarity and water solubility compared to its ester analog. The ketone group at position 2 may engage in keto-enol tautomerism or act as a weak electrophile. Ethyl 2-oxocycloheptane-1-carboxylate: The ester group renders this compound lipophilic, favoring solubility in organic solvents. It serves as a precursor to the sodium salt via saponification. The ketone group remains reactive but is sterically shielded by the cycloheptane ring . Ethyl 2-amino-1-cyclohexene-1-carboxylate: The amino group introduces basicity and nucleophilicity, enabling participation in condensation reactions. The cyclohexene ring (vs.
Reactivity and Applications Sodium Salt vs. Ester: The sodium carboxylate’s ionic nature facilitates use in aqueous-phase catalysis or micelle formation, whereas the ester is preferred for organic synthesis (e.g., as a protecting group or intermediate). The amino group in the cyclohexene derivative expands its utility in medicinal chemistry (e.g., as a building block for heterocycles) .
Thermal and Spectroscopic Behavior While spectroscopic data for this compound are absent in the evidence, sodium carboxylates like sodium 4-methoxybenzoate exhibit characteristic IR absorptions at ~1550–1650 cm⁻¹ (asymmetric COO⁻ stretch) and ~1400 cm⁻¹ (symmetric COO⁻ stretch). Thermal stability is typically higher for sodium salts than esters due to ionic lattice energy .
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